

Comprehensive Application Notes: N-Undecanoylglycine Analysis in Untargeted Metabolomics

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Compound Focus: N-Undecanoylglycine

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Chemical and Biological Profile of N-Undecanoylglycine

N-Undecanoylglycine is an **acylglycine conjugate** characterized by an **undecanoic acid chain** (C11) attached to the **amino group of glycine** via an amide bond. This metabolite is part of the broader family of N-acylglycines, which are typically **minor metabolites** of fatty acids in normal physiological conditions but can become significantly elevated in various metabolic disorders. The compound is produced through the action of **glycine N-acyltransferase (GLYAT)**, an enzyme that catalyzes the conjugation of fatty acyl-CoA molecules with glycine, facilitating their excretion [1] [2].

From a chemical perspective, **N-undecanoylglycine** has a **molecular formula** of $C_{13}H_{25}NO_3$ and an **average molecular weight** of 243.3425 g/mol. The compound features both **hydrogen bond donor** (2) and **acceptor** (3) sites, with a **relatively high lipophilicity** (predicted logP = 3.48) that influences its chromatographic behavior and tissue distribution. Its **acidic nature** (pKa \approx 4.05) means it exists predominantly in deprotonated form at physiological pH, carrying a **negative charge** under most biological conditions [1] [2].

Table 1: Basic Chemical and Physical Properties of N-Undecanoylglycine

Property	Value	Measurement Method
Molecular Formula	C ₁₃ H ₂₅ NO ₃	Theoretical calculation
Average Molecular Weight	243.3425 g/mol	Theoretical calculation
Hydrogen Bond Donors	2	Prediction (ChemAxon)
Hydrogen Bond Acceptors	3	Prediction (ChemAxon)
logP	3.48	ALOGPS prediction
Water Solubility	0.06 g/L	ALOGPS prediction
pKa	4.05	ChemAxon prediction
Polar Surface Area	66.4 Å ²	ChemAxon calculation

Biological Significance and Disease Associations

N-Undecanoylglycine has emerged as a **biomarker of interest** in various pathological conditions, particularly those involving disruptions in **lipid metabolism** and **mitochondrial fatty acid oxidation**. While traditionally recognized as a marker for inborn errors of metabolism, recent research has expanded its potential applications to complex multifactorial diseases, establishing it as a **versatile indicator** of metabolic health status across multiple biological contexts [1] [3].

In the context of **bone metabolism disorders**, **N-undecanoylglycine** demonstrates significant clinical relevance. A 2025 study investigating metabolomic profiles in postmenopausal women found that **N-undecanoylglycine** levels exhibited a **positive correlation with bone mineral density (BMD)**, suggesting its potential as a biomarker for osteoporosis risk stratification. The study employed both **untargeted metabolomic discovery** (n=96) and **targeted validation** (n=30) approaches, establishing consistent patterns across independent cohorts. This correlation positions **N-undecanoylglycine** as a potential complementary marker to traditional BMD measurements for early detection of bone health deterioration [3].

Perhaps more intriguingly, **N-undecanoylglycine** has demonstrated utility in **predicting therapeutic responses**. A 2024 study on Kashin-Beck disease patients treated with Fufang Duzhong Jiangu Granules

identified **N-undecanoylglycine** as one of three key metabolites that could distinguish treatment responders from non-responders. When combined with other biomarkers, it achieved an **impressive predictive accuracy** (AUC = 0.972), highlighting its potential for personalizing therapeutic interventions and optimizing treatment outcomes [4].

Table 2: Documented Disease Associations and Clinical Correlations of **N-Undecanoylglycine**

Disease Context	Association	Study Details	Potential Utility
Osteoporosis/Osteopenia	Positive correlation with BMD	96 postmenopausal women (discovery), 30 (validation)	Early risk detection biomarker [3]
Kashin-Beck Disease	Predicts treatment response	12 patients, pre- and post-treatment analysis	Therapy response prediction [4]
Inherited Retinal Diseases	Decreased in RP, STGD, CRD	155 participants (70 RP, 20 STGD, 21 CRD, 16 BCD, 28 controls)	Differential diagnosis [5]
Hyperlipidemia	Altered in mouse model	40 C57BL/6 mice, HFD-induced model	Mechanism investigation [6] [7]

Untargeted Metabolomics Protocols for N-Undecanoylglycine

Sample Preparation Techniques

Plasma Sample Collection and Processing:

- Collect blood in **vacuum tubes containing anticoagulants** (e.g., EDTA, heparin)
- Centrifuge at **3000 rpm for 10 minutes** at 4°C to separate plasma
- Carefully transfer supernatant to clean tubes

- **Flash-freeze in liquid nitrogen** for 15 minutes
- Store at **-80°C** until analysis to preserve metabolite stability [3]

Metabolite Extraction:

- Thaw plasma samples **on ice** to minimize degradation
- Add **pre-cooled 80% methanol buffer** (typically 3-4 volumes) to plasma
- **Vortex vigorously** for 30-60 seconds
- **Incubate at -20°C** for 1 hour to precipitate proteins
- Centrifuge at **20,000 × g for 15 minutes** at 4°C
- Transfer supernatant to new tubes and **dry under vacuum**
- Reconstitute in **80-100 µL of 80% methanol** for LC-MS analysis [3] [4]

Quality Control Strategy:

- Prepare **pooled quality control (QC)** samples by combining equal aliquots from all samples
- Analyze QC samples **after every 10 test samples** throughout the sequence
- Use QCs to monitor **instrument stability**, retention time alignment, and signal intensity
- Include **procedural blanks** to identify contamination sources [3]

LC-MS Instrumentation and Parameters

Liquid Chromatography Conditions:

- **System:** UltiMate 3000 UPLC System (Thermo Fisher Scientific) or equivalent
- **Column:** ACQUITY UPLC T3 (100 mm × 2.1 mm, 1.8 µm; Waters) or similar reversed-phase column
- **Column Temperature:** Maintain at **40°C**
- **Flow Rate:** 0.3 mL/min
- **Mobile Phase A:** **5 mM ammonium acetate + 5 mM acetic acid** in water
- **Mobile Phase B:** **Acetonitrile** (LC-MS grade)
- **Injection Volume:** 2-5 µL (depending on sensitivity requirements) [3] [4]

Gradient Elution Program:

- 0-0.8 min: 2% B (isocratic)
- 0.8-2.8 min: 2-70% B (linear gradient)
- 2.8-5.6 min: 70-90% B (linear gradient)
- 5.6-6.4 min: 90-100% B (linear gradient)
- 6.4-8.0 min: 100% B (isocratic washing)
- 8.0-8.1 min: 100-2% B (rapid re-equilibration)

- 8.1-10 min: 2% B (column re-equilibration) [4]

Mass Spectrometry Conditions:

- **System:** Q-Exactive high-resolution tandem mass spectrometer (Thermo Scientific) or TripleTOF 6600 (SCIEX)
- **Ionization:** Electrospray ionization (ESI) in both **positive and negative modes**
- **Resolution:** 70,000 (for Q-Exactive) for precursor scans
- **Mass Range:** 70-1050 m/z
- **Spray Voltage:** +5000 V (positive mode) / -4500 V (negative mode)
- **Sheath Gas:** 30 PSI
- **Auxiliary Gas:** 60 PSI
- **Capillary Temperature:** 320°C
- **AGC Target:** 3e6 for full MS scans [3] [4]

Data Processing and Metabolite Identification

Raw Data Conversion and Peak Detection:

- Convert raw MS files to **mzXML format** using MSConvert software (ProteoWizard)
- Perform **peak picking, alignment, and integration** using XCMS software
- Utilize **CAMERA package** for annotation of adducts and isotopes
- Apply **quality-based filtering** to remove unreliable features [4]

Metabolite Annotation and Identification:

- Search accurate mass (typically < 5 ppm error) against **Human Metabolome Database (HMDB)** and **KEGG**
- Confirm identity using **MS/MS fragmentation patterns** when standards are available
- For **N-undecanoylglycine**, monitor **precursor ion m/z 244.1918 [M+H]⁺** or **242.1760 [M-H]⁻**
- Characteristic fragments include **m/z 200.1656** (loss of CO₂) and **m/z 74.0242** (glycine moiety) [1] [4]

Statistical Analysis:

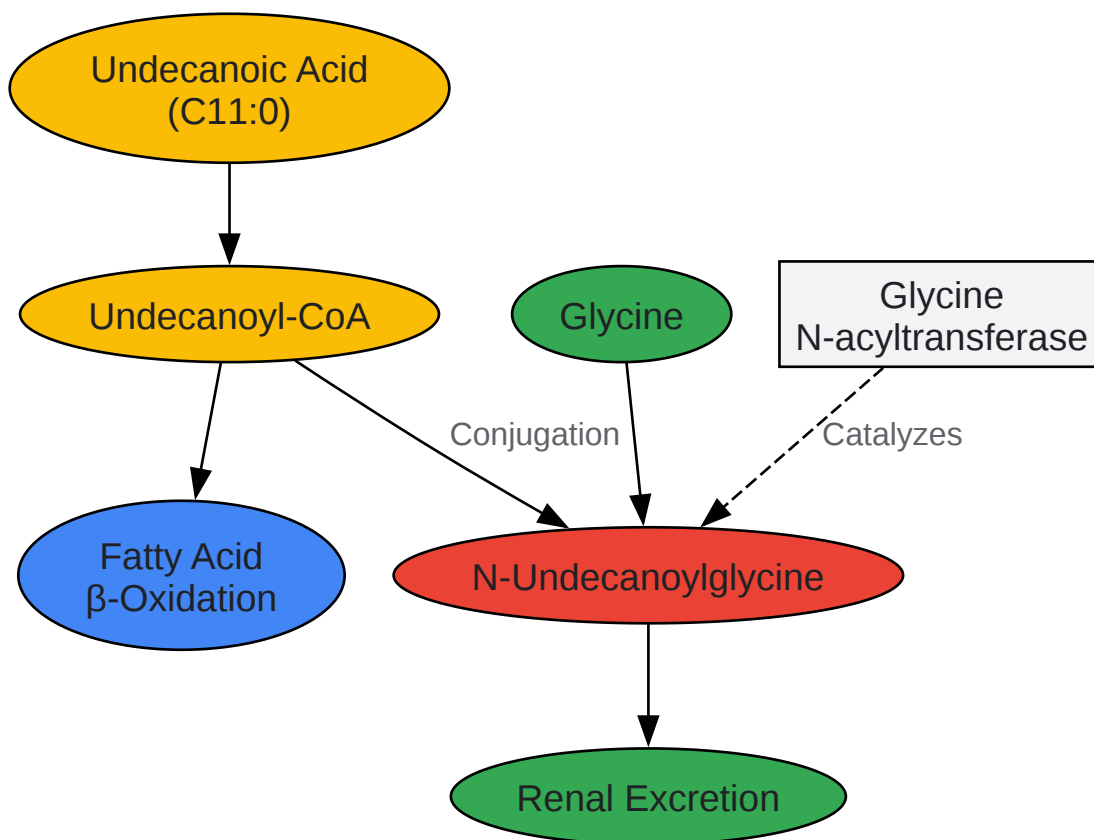
- Perform **log transformation and Pareto scaling** to normalize data
- Conduct **multivariate analysis** (PCA, PLS-DA) using metaX software
- Apply **univariate statistics** (t-tests, ANOVA) with appropriate multiple testing correction
- Calculate **Variable Importance in Projection (VIP)** scores from PLS-DA models
- Set significance thresholds typically at **VIP > 1.0, p < 0.05, and |log₂FC| > 0.58** [3] [4]

Metabolic Pathways and Mechanism of Action

Biochemical Context and Pathway Integration

N-Undecanoylglycine participates in several key biochemical pathways that reflect its role as a **fatty acid conjugation product**. As a member of the N-acylglycine family, it serves as a **detoxification metabolite** that facilitates the elimination of potentially toxic fatty acids through the **glycine conjugation pathway**. This process occurs primarily in hepatic mitochondria, where medium-chain fatty acids like undecanoic acid are activated to their CoA esters before conjugation with glycine [1] [2].

The **metabolic relationships** and **pathway context** of **N-undecanoylglycine** can be visualized as follows:



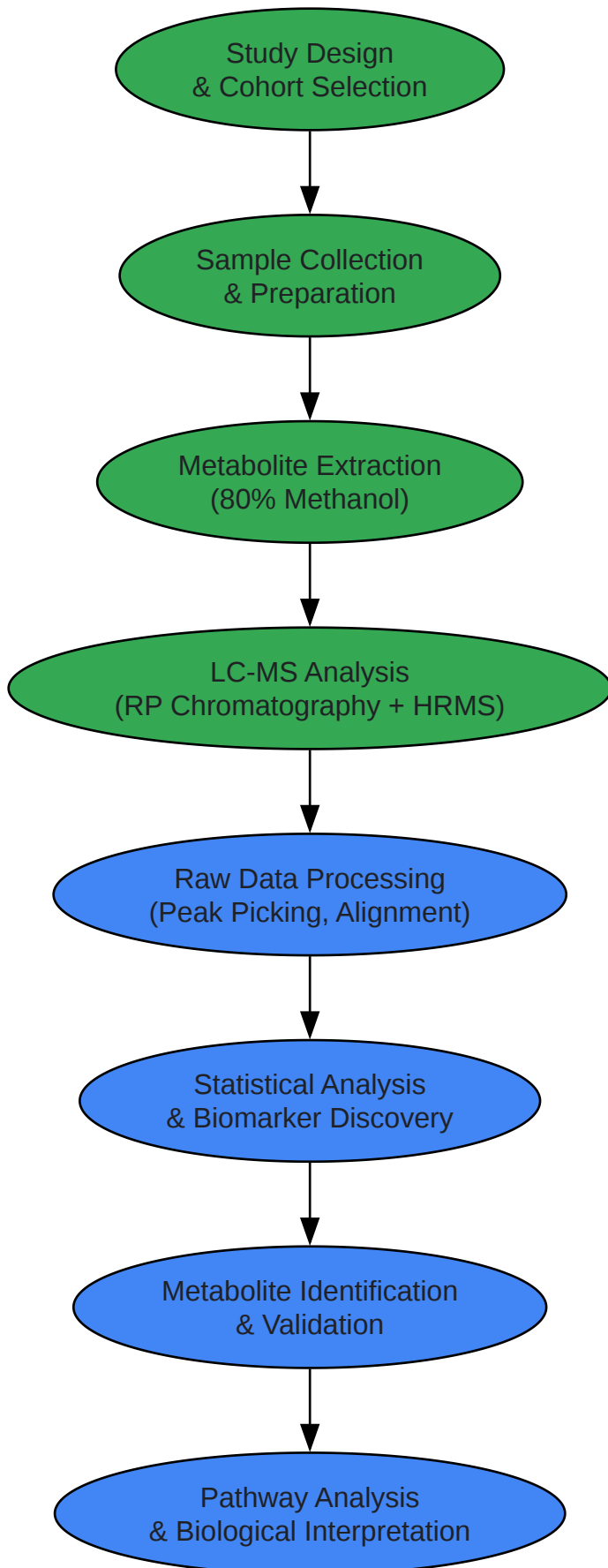
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The diagram above illustrates the **primary metabolic fate** of **N-undecanoylglycine**, showing its role as an end-product of fatty acid metabolism that is ultimately excreted renally. This pathway becomes particularly important when **mitochondrial β -oxidation** is impaired, leading to accumulation of acyl-CoA intermediates

that are shunted toward glycine conjugation. Recent research has also connected **N-undecanoylglycine** to broader **lipid and organic acid metabolic pathways**, including **steroid biosynthesis** and **glycerophospholipid metabolism**, which explains its relevance in complex disorders like osteoporosis and hyperlipidemia [3] [6].

Experimental Workflow for Untargeted Metabolomics

A comprehensive **experimental workflow** for studying **N-undecanoylglycine** in untargeted metabolomics studies involves multiple stages from study design through biological interpretation:



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This integrated workflow highlights the **sequential stages** required for robust characterization of **N-undecanoylglycine** in biological systems. The process begins with careful **experimental design** and **sample collection**, followed by optimized **extraction protocols** that balance protein precipitation with metabolite recovery. The **chromatographic separation** is critical for resolving **N-undecanoylglycine** from isobaric compounds, while **high-resolution mass spectrometry** enables accurate mass determination and structural characterization through fragmentation patterns. The final stages focus on **statistical validation** and **biological contextualization** within relevant metabolic pathways [3] [4] [5].

Applications in Drug Development and Precision Medicine

The integration of **N-undecanoylglycine** monitoring into drug development pipelines offers significant opportunities for enhancing **target engagement assessment**, **mechanism of action elucidation**, and **patient stratification**. As metabolomics evolves from a purely exploratory tool to a mature quantitative biochemical technology, metabolites like **N-undecanoylglycine** are increasingly valuable for defining **physiological response markers** and **target engagement biomarkers** during early drug development [8].

In the context of **therapeutic response prediction**, **N-undecanoylglycine** has demonstrated particular promise. The Kashin-Beck disease study established that baseline levels of **N-undecanoylglycine**, when combined with other metabolic and protein biomarkers, could accurately identify patients who would respond favorably to Fufang Duzhong Jiangu Granules treatment. This approach achieved **exceptional predictive performance** (AUC = 0.972), highlighting the potential for metabolomic-guided precision medicine in orthopedic conditions. The stability of this predictive model across statistical validation methods suggests **N-undecanoylglycine** may serve as a **robust stratification biomarker** for complex treatment regimens [4].

Beyond predictive applications, **N-undecanoylglycine** also contributes to **mechanism of action studies** for lipid-modulating therapies. Research on alliin (a garlic-derived compound) revealed alterations in **N-undecanoylglycine** levels alongside improvements in hyperlipidemia parameters, connecting this metabolite to **steroid biosynthesis pathways** and **triglyceride metabolism**. This mechanistic insight helps bridge the

gap between observed therapeutic effects and underlying molecular pathways, facilitating more targeted drug development efforts [6] [7].

The emerging role of **N-undecanoylglycine** in **diagnostic panels** for heterogeneous diseases further underscores its utility. In inherited retinal degenerations, decreased **N-undecanoylglycine** levels helped differentiate between disease subtypes that present similar clinical features but have distinct molecular etiologies. When incorporated into machine learning models with other metabolic features, **N-undecanoylglycine** contributed to **high classification accuracy** (100% for cone-predominant diseases), demonstrating its value in complex diagnostic challenges where traditional clinical assessment proves insufficient [5].

Technical Considerations and Limitations

While **N-undecanoylglycine** represents a promising biomarker across multiple applications, several **analytical and biological factors** must be considered for reliable measurement and interpretation. The **chemical stability** of **N-undecanoylglycine** during sample processing requires careful attention, with recommendations for rapid processing, antioxidant addition in some cases, and maintenance of low temperatures throughout extraction. The **ion suppression effects** in mass spectrometry can significantly impact quantification, particularly in complex biological matrices like plasma or serum, necessitating effective chromatographic separation and appropriate internal standards [1] [3].

From a biological perspective, the **inter-individual variability** in **N-undecanoylglycine** levels introduces challenges for establishing universal reference ranges. Factors such as **dietary composition**, **circadian rhythms**, **gut microbiome activity**, and **genetic polymorphisms** in glycine conjugation enzymes may all contribute to baseline variations that complicate clinical interpretation. These confounding influences highlight the importance of appropriate **control selection** and **covariate adjustment** in study design, particularly for conditions like osteoporosis where age, sex, and menopausal status significantly impact metabolic profiles [3] [5].

The **multi-functional nature** of **N-undecanoylglycine** across different pathological contexts also presents interpretation challenges. While this versatility increases its potential applications, it may reduce disease specificity when used in isolation. Therefore, incorporating **N-undecanoylglycine** into **multivariate biomarker panels** rather than relying on it as a standalone metric generally provides enhanced diagnostic

and predictive performance. The successful integration of **N-undecanoylglycine** with inflammatory proteins like IL-8 for treatment response prediction exemplifies this panel-based approach and represents a promising direction for future biomarker development [4].

Conclusion

N-Undecanoylglycine has evolved from a specialized marker for inborn errors of metabolism to a **versatile biomarker** with applications across diverse research and clinical domains. The established protocols for its detection and quantification using **LC-MS-based untargeted metabolomics** provide a robust foundation for further method development and validation. As research continues to elucidate the biological significance of **N-undecanoylglycine** fluctuations in various pathological states, this metabolite is poised to play an increasingly important role in **diagnostic panels**, **therapeutic monitoring**, and **precision medicine initiatives**, particularly in complex multifactorial diseases where traditional biomarkers have shown limited utility.

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